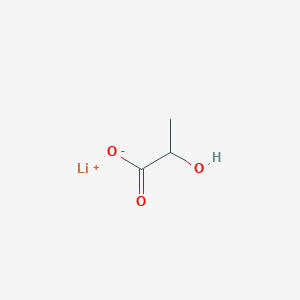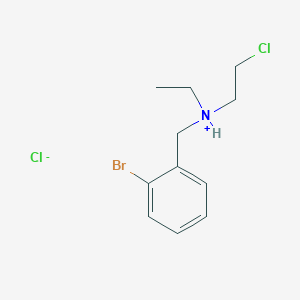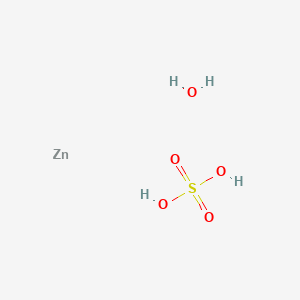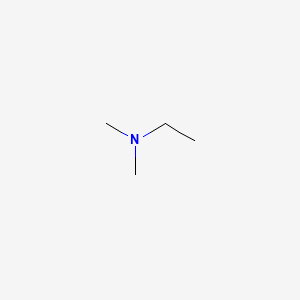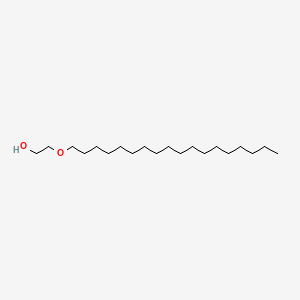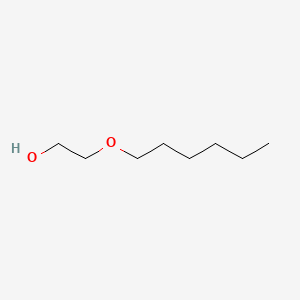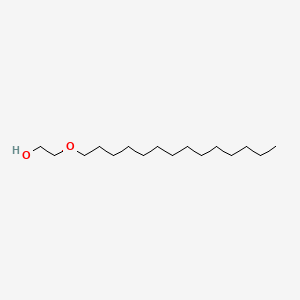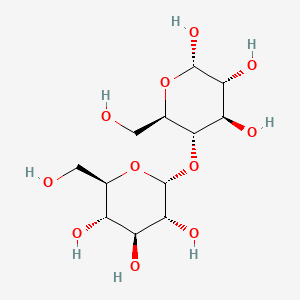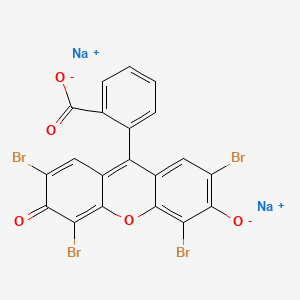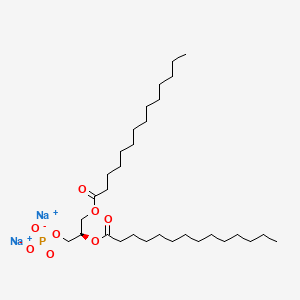
Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate: is a complex organic compound that belongs to the class of phospholipids It is characterized by the presence of a phosphate group attached to a glycerol backbone, which is further esterified with tetradecanoic acid (myristic acid)
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate typically involves the esterification of glycerol with tetradecanoic acid, followed by phosphorylation. The process can be summarized in the following steps:
Esterification: Glycerol is reacted with tetradecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form 2,3-bis(tetradecanoyloxy)propyl alcohol.
Phosphorylation: The esterified glycerol is then treated with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to introduce the phosphate group, resulting in the formation of 2,3-bis(tetradecanoyloxy)propyl phosphate.
Neutralization: The final step involves neutralizing the phosphate ester with sodium hydroxide to obtain Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol, tetradecanoic acid, and phosphate ions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phosphoric acid.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Glycerol, tetradecanoic acid, and phosphate ions.
Oxidation: Carboxylic acids and phosphoric acid.
Substitution: Various substituted phosphates depending on the nucleophile used.
科学研究应用
Chemistry: Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate is used as a surfactant and emulsifying agent in various chemical formulations. Its amphiphilic nature makes it suitable for stabilizing emulsions and dispersions.
Biology: In biological research, this compound is used to study membrane dynamics and lipid-protein interactions. It serves as a model phospholipid in the investigation of cell membrane structure and function.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form liposomes and other nanocarriers. It can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Industry: In the industrial sector, Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate is used in the formulation of personal care products, such as lotions and creams, due to its moisturizing and emulsifying properties.
作用机制
The mechanism of action of Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate is primarily based on its amphiphilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It interacts with various molecular targets, including membrane proteins and enzymes, modulating their activity. The phosphate group can participate in signaling pathways by acting as a substrate for kinases and phosphatases, influencing cellular processes such as proliferation, differentiation, and apoptosis.
相似化合物的比较
- Sodium ®-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate
- Sodium ®-2,3-bis(dodecanoyloxy)propyl phosphate
- Sodium ®-2,3-bis(octadecanoyloxy)propyl phosphate
Comparison: Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate is unique due to its specific fatty acid chain length (tetradecanoic acid). This chain length influences its physical properties, such as melting point and solubility, as well as its biological activity. Compared to its analogs with shorter (dodecanoic acid) or longer (octadecanoic acid) fatty acid chains, it exhibits distinct behavior in terms of membrane integration and interaction with proteins.
属性
IUPAC Name |
disodium;[(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H61O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2;;/h29H,3-28H2,1-2H3,(H2,34,35,36);;/q;2*+1/p-2/t29-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJLELWCRYLVPG-SYXKTQFYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H59Na2O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
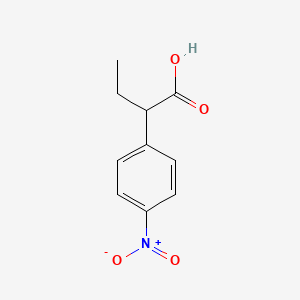
![sodium;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonate](/img/structure/B7797784.png)
